1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide
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Overview
Description
1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- Synthesis of Cyclic Fluorinated Beta-Amino Acids: Research by Van Hende et al. (2009) focused on synthetic strategies toward cyclic fluorinated beta-amino acids, which have high potential as building blocks in medicinal chemistry. This involves the synthesis of compounds similar to 1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide, indicating their utility in developing new medicinal compounds (Van Hende et al., 2009).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Pyridothienopyrimidines: Research by Abdel-rahman et al. (2002) explored the synthesis of pyridothienopyrimidines and their antimicrobial activities. This suggests that compounds structurally related to 1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide could have applications in creating antimicrobial agents (Abdel-rahman et al., 2002).
Anticancer and Antiviral Research
- Enaminones in Antitumor and Antimicrobial Research: Riyadh (2011) conducted research on enaminones, which are used for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities. This indicates the possibility of using compounds like 1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide in anticancer and antiviral research (Riyadh, 2011).
Cytotoxicity Studies
- Cytotoxicity of Pyrazole and Pyrimidine Derivatives: Hassan et al. (2014) explored the synthesis and cytotoxicity of pyrazole and pyrimidine derivatives. This research suggests the potential application of similar compounds in studying cell toxicity, which is crucial for drug development (Hassan et al., 2014).
Novel Antimicrobial Agents
- Synthesis of Thiourea Derivatives for Antipathogenic Activity: Limban et al. (2011) investigated the synthesis of acylthioureas for their interaction with bacterial cells. These derivatives have shown potential in developing novel antimicrobial agents with antibiofilm properties, which might include compounds structurally similar to 1-(2-(2-fluorophenoxy)acetyl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide (Limban et al., 2011).
Targeted Drug Development
- Discovery of Selective Met Kinase Inhibitors: Schroeder et al. (2009) identified substituted carboxamides as potent and selective Met kinase inhibitors, pointing to the role of similar compounds in targeted drug development, particularly in oncology (Schroeder et al., 2009).
Antibacterial and Antifungal Research
- Synthesis of 2-Azetidinone Derivatives: Sharma et al. (2012) synthesized N-aryl-3-chloro-2-oxo-1-azetidinecarboxamide derivatives with antibacterial, antifungal, and antitubercular activities, indicating that structurally similar compounds could have broad-spectrum antimicrobial applications (Sharma et al., 2012).
Mechanism of Action
Thiazoles
, for instance, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Indole derivatives
, on the other hand, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-10-6-14(24-19-10)18-16(22)11-7-20(8-11)15(21)9-23-13-5-3-2-4-12(13)17/h2-6,11H,7-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFPPSYCFALYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.